amine CAS No. 320422-60-4](/img/structure/B2625538.png)
(E)-[1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylidene](methoxy)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-[1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylidene](methoxy)amine is a useful research compound. Its molecular formula is C16H16ClNO3S and its molecular weight is 337.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
A notable application of compounds related to (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine is in the field of antimicrobial research. Novel quinazolinone derivatives, which share structural similarities, have been synthesized and evaluated for their antimicrobial properties. These derivatives demonstrate significant activity against various microorganisms, highlighting the potential of such compounds in addressing antibiotic resistance and the development of new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013). Similarly, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been explored, indicating the versatile potential of these compounds in creating effective antimicrobial treatments (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Environmental Applications
Another significant area of application is in environmental science, particularly in the removal of pollutants from water. Novel adsorption resins functionalized with tertiary amine groups have been developed for the efficient removal of benzophenone-4, a common UV-filter found in sunscreen, from water. These resins demonstrate high adsorption capacities and offer a cost-effective and environmentally friendly solution for water purification (Zhou, Yang, Li, Yang, Yang, Yang, Tian, Zhang, & Tao, 2018).
Electrochemical Applications
The electrochemical degradation of aromatic amines, which include compounds structurally related to (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine, has been investigated using boron-doped diamond electrodes. This research provides valuable insights into the development of advanced oxidation processes for the treatment of wastewater containing aromatic amines, contributing to environmental protection efforts (Pacheco, Santos, Ciríaco, & Lopes, 2011).
Corrosion Inhibition
Compounds bearing structural resemblance to (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine have been studied for their corrosion inhibition properties. For instance, derivatives such as carbohydrazide-pyrazole compounds have shown excellent efficiency in protecting mild steel against corrosion in acidic environments. This research holds significant potential for the development of new corrosion inhibitors, which are crucial for extending the lifespan of metal structures in industrial applications (Paul, Yadav, & Obot, 2020).
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxy-2-(4-methoxyphenyl)sulfinylethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-20-14-7-9-15(10-8-14)22(19)11-16(18-21-2)12-3-5-13(17)6-4-12/h3-10H,11H2,1-2H3/b18-16- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYNFYDLMIOUNF-VLGSPTGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)CC(=NOC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)C/C(=N/OC)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2625456.png)
![5-chloro-2-({4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2625457.png)
![2-(4-methoxyphenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2625458.png)
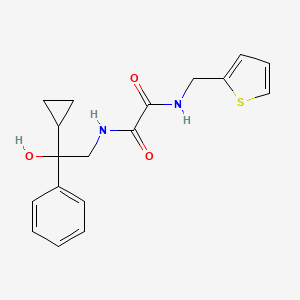
![1-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea](/img/structure/B2625460.png)
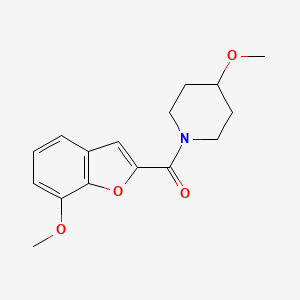

![3-(4-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2625466.png)
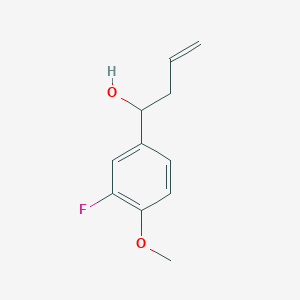
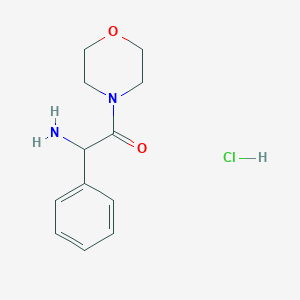
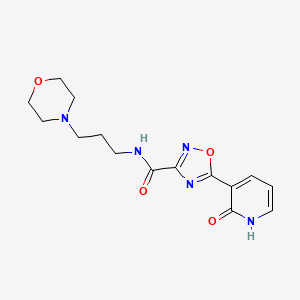
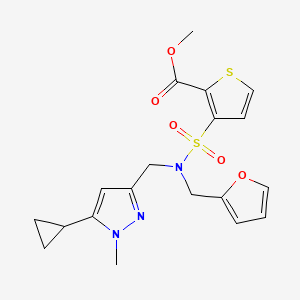

![5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide](/img/structure/B2625478.png)
